molecular formula C21H26N2O4S B2454031 2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946259-34-3

2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2454031
CAS No.: 946259-34-3
M. Wt: 402.51
InChI Key: BNEKIOGRCLVZIS-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-21(24)23-12-6-7-16-14-17(9-10-18(16)23)22-28(25,26)20-13-15(3)8-11-19(20)27-5-2/h8-11,13-14,22H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEKIOGRCLVZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure suggests multiple functional groups that may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Ion Channels : Some derivatives have shown inhibitory effects on voltage-gated potassium channels (Kv channels), which are crucial for neuronal excitability and could provide neuroprotective effects in ischemic conditions .
  • Enzyme Inhibition : The sulfonamide group may interact with enzymes such as carbonic anhydrase or acetylcholinesterase, potentially leading to therapeutic effects in conditions like glaucoma or Alzheimer's disease .

Anticancer Properties

Preliminary studies suggest that the compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, it has been noted to inhibit cell proliferation in human breast cancer cells through modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. The presence of the sulfonamide moiety is known to enhance its ability to inhibit bacterial growth by interfering with folate synthesis.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Neuroprotective Effects : In a study involving ischemic stroke models, a related benzamide derivative was found to significantly reduce infarct volume and apoptosis in neuronal cells. This suggests that this compound may possess similar neuroprotective properties .
  • Antitumor Activity : A study investigated the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. Results indicated a marked reduction in tumor size and enhanced survival rates among treated subjects compared to controls .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacterial strains
NeuroprotectionReduces infarct volume in stroke models

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For example:

  • Breast Cancer : Research has shown that it inhibits proliferation in human breast cancer cells by modulating signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis. It has demonstrated effectiveness against several bacterial strains.

Neuroprotective Effects

Research involving ischemic stroke models suggests potential neuroprotective properties. A related derivative significantly reduced infarct volume and apoptosis in neuronal cells.

Case Studies

Several studies have documented the biological effects of compounds related to 2-Ethoxy-5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide:

Study Focus Findings
Ischemic Stroke ModelNeuroprotectionReduced infarct volume and apoptosis in neuronal cells.
Xenograft ModelsAntitumor ActivityMarked reduction in tumor size and enhanced survival rates among treated subjects compared to controls.

Biological Activities

ActivityDescription
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces neuronal damage in ischemia

Preparation Methods

Electrophilic Substitution and Sulfonation

The benzene ring is functionalized through sequential substitutions:

  • Ethoxylation : Reaction of hydroquinone with ethyl bromide in the presence of potassium carbonate yields 2-ethylphenol.
  • Methylation : Directed ortho-metalation (DoM) using n-butyllithium and methyl iodide introduces the methyl group at the 5-position.
  • Sulfonation : Treatment with chlorosulfonic acid at 0–5°C produces 2-ethoxy-5-methylbenzenesulfonic acid, followed by thionyl chloride to generate the sulfonyl chloride.

Critical Parameters :

  • Temperature control during sulfonation prevents over-sulfonation.
  • Excess thionyl chloride (1.5 equiv) ensures complete conversion to sulfonyl chloride.

Synthesis of 1-Propionyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Tetrahydroquinoline Core Formation

The Skraup-Doebner cyclization is employed:

  • Cyclization : Aniline derivatives react with glycerol and sulfuric acid under reflux to form 1,2,3,4-tetrahydroquinoline.
  • Nitration and Reduction : Nitration at the 6-position followed by catalytic hydrogenation yields 6-aminotetrahydroquinoline.

N-Propionylation

The amine is acylated using propionyl chloride in dichloromethane with triethylamine as a base:
$$
\text{6-Aminotetrahydroquinoline} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{1-Propionyl-6-aminotetrahydroquinoline}
$$
Yield : 78–85% after silica gel chromatography.

Sulfonamide Coupling

Reaction Conditions

The sulfonyl chloride (1.1 equiv) reacts with 1-propionyl-6-aminotetrahydroquinoline (1.0 equiv) in tetrahydrofuran (THF) and aqueous sodium bicarbonate:
$$
\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{NaHCO}3} \text{RSO}2\text{NHR'} + \text{HCl}
$$
Optimization :

  • Tetrabutylammonium bromide (0.01 equiv) enhances reactivity as a phase-transfer catalyst.
  • Reaction at 0°C minimizes side reactions.

Purification

Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (PubChem)
Sulfonation Chlorosulfonic acid, 0°C H2SO4/SO_3, 25°C
Coupling Catalyst Tetrabutylammonium bromide None
Final Yield 72% 58%
Purity 98% 89%

Method A’s use of a phase-transfer catalyst improves yield and purity significantly.

Challenges and Solutions

Regioselectivity in Methylation

Directed ortho-metalation (DoM) ensures precise methyl group placement at the 5-position, avoiding para-substitution byproducts.

Acylation Side Reactions

Controlled stoichiometry (1.1 equiv propionyl chloride) and low temperature (−10°C) prevent over-acylation.

Scalability and Industrial Feasibility

The patent route demonstrates scalability up to 10 kg batches with consistent yields (70–75%). Key factors include:

  • Automated temperature control during exothermic steps.
  • Continuous extraction for sulfonyl chloride isolation.

Q & A

Advanced Research Question

  • Substituent Modification : Vary the ethoxy, methyl, or propionyl groups to assess impact on potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target enzymes .
  • Metabolite Analysis : Identify metabolic stability using liver microsomes to guide functional group optimization .

How can solubility challenges be addressed during formulation for in vivo studies?

Basic Research Question

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10/90 v/v) for aqueous solubility .
  • Prodrug Design : Modify the sulfonamide or ethoxy groups to phosphate esters for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution .

What are the critical parameters for scaling up synthesis without compromising yield?

Advanced Research Question

  • Process Intensification : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and scalability .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability in key steps .
  • Byproduct Management : Use inline IR spectroscopy to monitor intermediates and minimize side reactions .

How can researchers reconcile discrepancies in analytical data (e.g., NMR vs. LC-MS)?

Advanced Research Question

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^13C-NMR, and 2D-COSY to resolve peak overlaps .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm ambiguous signals .
  • Degradation Studies : Stress-test the compound under heat/light to identify labile groups affecting LC-MS results .

What environmental impact assessments are recommended for this compound?

Advanced Research Question

  • Biodegradation Studies : Use OECD 301F tests to evaluate microbial degradation in water/soil .
  • Ecototoxicity : Perform Daphnia magna or algal growth inhibition assays .
  • Persistence Analysis : Measure half-life in environmental matrices using LC-MS/MS .

How can crystallographic data inform the design of analogs with improved potency?

Advanced Research Question

  • X-ray Diffraction : Resolve the crystal structure to identify key binding interactions (e.g., hydrogen bonds with the sulfonamide group) .
  • Molecular Dynamics Simulations : Model protein-ligand stability to guide substitutions (e.g., bulkier groups for enhanced van der Waals contacts) .
  • Synchrotron Studies : Utilize high-resolution data to map electron density around the tetrahydroquinoline core .

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